molecular formula C13H10BrNO2 B5713014 phenyl (3-bromophenyl)carbamate CAS No. 86764-83-2

phenyl (3-bromophenyl)carbamate

Cat. No. B5713014
CAS RN: 86764-83-2
M. Wt: 292.13 g/mol
InChI Key: IWQSGWGBBCDEPM-UHFFFAOYSA-N
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Description

Phenyl (3-bromophenyl)carbamate, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. Bromfenac is also known for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Scientific Research Applications

  • Herbicide Metabolism and Monitoring :

    • Phenyl carbamate derivatives like phenmedipham are used as herbicides, particularly in sugar beet and strawberry cultivation. Metabolites of phenmedipham, including m-toluidine, have been detected in the urine of workers, indicating occupational exposure (Schettgen, Weiss, & Angerer, 2001).
  • Chemical Synthesis and Nematicidal Activity :

    • Carbamate derivatives have been synthesized and evaluated for nematicidal activity, particularly against the root-knot nematode Meloidogyne javanica. These studies highlight the potential of carbamates in pest control applications (Kumari, Singh, & Walia, 2014).
  • Insecticide Synergy :

    • Phenyl 2-propynyl ethers have been found to synergize with carbamate insecticides, enhancing their activity against common pests like the house fly (Barnes & Fellig, 1969).
  • Molecular Structures and Silylating Agents :

    • N-aryl-substituted silyl carbamates, including those with bromophenyl groups, are important as silylating agents in chemical synthesis. Their molecular structures exhibit characteristics like quasi-pentacoordination of the Si atom (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
  • Role in Antitumor Drugs :

    • Phenyl carbamate derivatives serve as intermediates in the synthesis of antitumor drugs. They play a crucial role in developing small molecular inhibitors for cancer treatment (Gan et al., 2021).
  • Enzyme Inhibition in Alzheimer's Treatment :

    • Phenyl carbamates inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are targeted in Alzheimer's disease treatment. The effectiveness of these compounds depends on the chemical nature of their substituents (Lin, Lee, Liu, & Wu, 2005).
  • Electrochemical Sensors :

    • Phenylcarbamates have been studied using electrochemical sensors to estimate their inhibitory effects on cholinesterase enzymes, which are relevant in the context of neurological disorders and pesticide exposure (Vorčáková, Štěpánková, Sedlák, & Vytras, 2015).
  • Antifungal Activity :

    • Certain halogenated phenyl derivatives of carbamates exhibit significant in vitro antifungal activity against common and emerging yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

properties

IUPAC Name

phenyl N-(3-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQSGWGBBCDEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358300
Record name phenyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(3-bromophenyl)carbamate

CAS RN

86764-83-2
Record name phenyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.56 g. of phenyl chloroformate in 50 ml. of ether is added dropwise to a stirred solution of 3.44 g. of 3-bromoaniline in 35 ml. of ether, the mixture is stirred for one hour at room temperature and then filtered. The filtrate is evaporated and the residue is crystallized from hexane to yield phenyl N-(3-bromophenyl)carbamate, m.p. 88°-90° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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